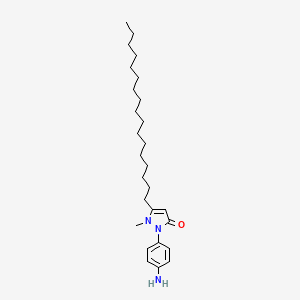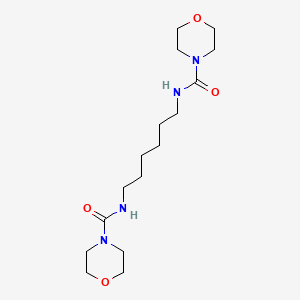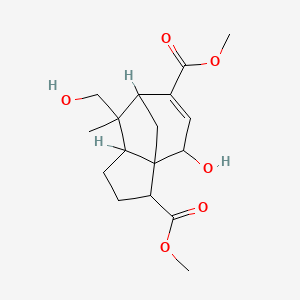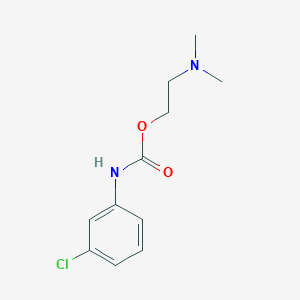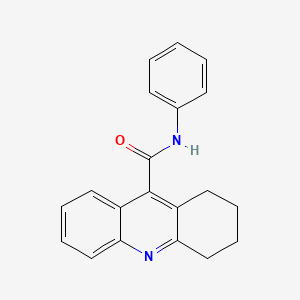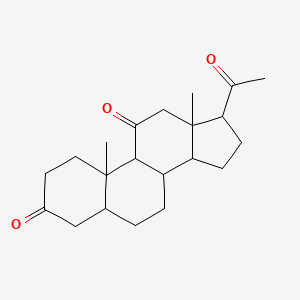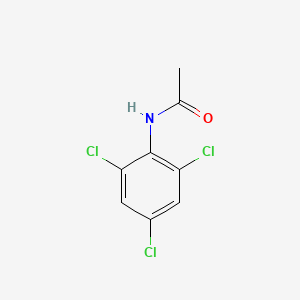
N-(2,4,6-Trichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4,6-Trichlorophenyl)acetamide: is an organic compound with the molecular formula C8H6Cl3NO. It is a derivative of acetamide where the hydrogen atoms on the phenyl ring are substituted with chlorine atoms at the 2, 4, and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Acylation: One common method for synthesizing N-(2,4,6-Trichlorophenyl)acetamide involves the direct acylation of 2,4,6-trichloroaniline with acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Fusion Method: Another method involves the fusion of 2,4,6-trichloroaniline with acetic acid at elevated temperatures. This method is less commonly used due to the harsh reaction conditions required.
Industrial Production Methods: Industrial production of this compound often involves the direct acylation method due to its simplicity and efficiency. The reaction is typically scaled up in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2,4,6-Trichlorophenyl)acetamide can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxide derivatives or reduced to form amine derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or alcohols in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products such as N-(2,4,6-trihydroxyphenyl)acetamide or N-(2,4,6-triaminophenyl)acetamide can be formed.
Oxidation Products: N-oxide derivatives.
Reduction Products: Amine derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: N-(2,4,6-Trichlorophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on various biological systems and its potential as a bioactive molecule.
Medicine:
Pharmaceutical Research: It is explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry:
Polymer Industry: The compound is used in the production of specialty polymers and resins.
Agriculture: It is used in the formulation of pesticides and herbicides.
Mechanism of Action
The mechanism of action of N-(2,4,6-Trichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
N-(2,4,5-Trichlorophenyl)acetamide: Similar structure but with chlorine atoms at the 2, 4, and 5 positions.
N-(2,4-Dichlorophenyl)acetamide: Contains only two chlorine atoms at the 2 and 4 positions.
N-(2,6-Dichlorophenyl)acetamide: Contains two chlorine atoms at the 2 and 6 positions.
Comparison:
Uniqueness: N-(2,4,6-Trichlorophenyl)acetamide is unique due to the presence of three chlorine atoms at the 2, 4, and 6 positions, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Reactivity: The presence of three chlorine atoms can make it more reactive in nucleophilic substitution reactions compared to compounds with fewer chlorine atoms.
Biological Activity: The specific arrangement of chlorine atoms can also affect its interaction with biological targets, potentially leading to different biological activities.
Properties
CAS No. |
607-94-3 |
|---|---|
Molecular Formula |
C8H6Cl3NO |
Molecular Weight |
238.5 g/mol |
IUPAC Name |
N-(2,4,6-trichlorophenyl)acetamide |
InChI |
InChI=1S/C8H6Cl3NO/c1-4(13)12-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3,(H,12,13) |
InChI Key |
UYAFIBWBOORJHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



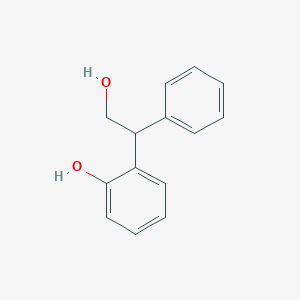
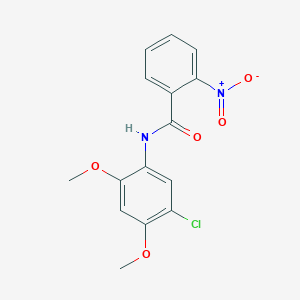

![1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954930.png)
![2,2'-[Sulfonyldi(4,1-phenylene)]di(1H-isoindole-1,3(2H)-dione)](/img/structure/B11954931.png)
